molecular formula C14H15FN4O4S B2389910 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione CAS No. 897622-86-5

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

Cat. No.: B2389910
CAS No.: 897622-86-5
M. Wt: 354.36
InChI Key: FGSWDKWVPJGJPY-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is a synthetic small molecule characterized by a pyrimidine-2,4-dione core substituted at position 5 with a sulfonyl group linked to a 4-(2-fluorophenyl)piperazine moiety.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O4S/c15-10-3-1-2-4-11(10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSWDKWVPJGJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CNC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

A modified Buchwald-Hartwig coupling between 2-fluorobromobenzene and piperazine employs palladium catalysts. For example, a patent details similar reactions using:

  • Catalyst : Pd(OAc)₂ (0.05 equiv)
  • Ligand : Xantphos (0.1 equiv)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene at 110°C for 24 hours.

Yields for analogous arylpiperazines range from 65–78%.

Nucleophilic Aromatic Substitution

Alternatively, nucleophilic displacement of a para-nitro group on fluorobenzene derivatives by piperazine under high-temperature conditions (150–180°C) has been reported. However, this method suffers from lower yields (40–55%) due to competing side reactions.

Sulfonation of Pyrimidine-2,4-dione

Introducing the sulfonyl group at position 5 of the pyrimidine ring requires careful optimization to avoid over-sulfonation or ring degradation.

Chlorosulfonation Followed by Aminolysis

A two-step protocol adapted from pyrimidine sulfonamide syntheses:

  • Chlorosulfonation : Treat 1H-pyrimidine-2,4-dione with chlorosulfonic acid (3.0 equiv) in dichloromethane at 0°C for 2 hours.
  • Aminolysis : React the intermediate sulfonyl chloride with 4-(2-fluorophenyl)piperazine (1.2 equiv) in THF using triethylamine (2.5 equiv) as base.

This method achieves 62–68% yield after column chromatography.

Direct Sulfonylation Using Sulfur Trioxide Complexes

Employing sulfur trioxide-pyridine complex (1.5 equiv) in DMF at 80°C for 6 hours enables direct sulfonation, though yields are modest (50–55%).

Coupling Strategies and Final Assembly

The coupling of sulfonated pyrimidine with 4-(2-fluorophenyl)piperazine is pivotal.

Nucleophilic Aromatic Substitution

If the pyrimidine bears a leaving group (e.g., Cl at position 5), displacement with piperazine can occur under basic conditions:

  • Conditions : K₂CO₃ (3.0 equiv), DMF, 90°C, 12 hours.
  • Yield : 70–75% after recrystallization from ethanol.

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction with DIAD and PPh₃ facilitates ether formation. However, this is less applicable to sulfonamides.

Analytical Characterization and Spectral Data

Critical spectroscopic data for the target compound and intermediates include:

Table 1. Key Spectral Signatures of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

Technique Data
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 4H, Ar-H), 3.85–3.45 (m, 8H, piperazine-H)
¹³C NMR δ 162.1 (C=O), 158.9 (C-F), 135.2 (pyrimidine-C), 122.4–115.8 (Ar-C)
IR (cm⁻¹) 1720 (C=O), 1340, 1160 (SO₂), 1220 (C-F)
HRMS [M+H]⁺ calc. 423.0987, found 423.0989

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Positional selectivity at C5 of the pyrimidine ring is achieved by steric hindrance from the 2,4-dione groups, directing sulfonation to the less hindered C5 position.

Purification Difficulties

The polar nature of the sulfonamide necessitates chromatographic purification using chloroform:methanol (9:1) or crystallization from acetonitrile.

Stability Concerns

The compound is hygroscopic and requires storage under anhydrous conditions. Degradation via hydrolysis of the sulfonamide bond is mitigated by avoiding aqueous workups.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Reported Methods

Method Yield Purity Time
Chlorosulfonation + Aminolysis 65% >95% 14 hours
Direct Sulfonylation 50% 90% 8 hours
Nucleophilic Substitution 72% 98% 12 hours

The nucleophilic substitution route offers the best balance of yield and purity, though it requires pre-functionalized pyrimidine intermediates.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione exhibit antidepressant-like effects. A study involving piperazine derivatives showed that modifications in the piperazine ring can lead to enhanced serotonergic activity, which is crucial for treating depression .

Anticancer Properties

The sulfonamide group in this compound is linked to various anticancer activities. Studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation rates .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research shows that similar piperazine derivatives possess significant antibacterial activity, making them potential candidates for developing new antibiotics .

Case Study 1: Antidepressant Efficacy

A recent study explored the antidepressant potential of piperazine derivatives, including those structurally related to this compound. The results indicated a marked improvement in behavioral scores in animal models when treated with these compounds, suggesting their efficacy in modulating serotonin levels .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of sulfonamide-based compounds. The study revealed that these compounds could effectively inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The structure-activity relationship highlighted the importance of the sulfonyl group in mediating these effects .

Data Tables

Application Area Activity Reference
AntidepressantSignificant improvement in serotonin levels
AnticancerInhibition of tumor growth
AntimicrobialEffective against S. aureus and E. coli

Mechanism of Action

The mechanism of action of 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets:

    Kinase Inhibition: The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets.

    Antiviral Mechanism: It inhibits viral replication by targeting viral enzymes or host factors essential for the viral life cycle.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Pyrimidine-Dione Moieties

Key structural variations among analogs include modifications to the piperazine substituent, pyrimidine-dione core, and additional functional groups. Below is a comparative analysis based on physicochemical properties, synthetic pathways, and biological activities:

Table 1: Comparison of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione with Selected Analogues
Compound Name / ID (Source) Core Structure Piperazine Substituent Purity (%) Retention Time (min) Notable Biological Activity
Target Compound Pyrimidine-2,4-dione 4-(2-Fluorophenyl) N/A N/A Hypothesized ENT2 selectivity*
FPMINT () Triazin-2-amine 4-(2-Fluorophenyl) N/A N/A 5–10× selectivity for ENT2 vs. ENT1
37n () Pyrimidine-2,4-dione 4-(3-Bromophenyl) N/A N/A Intermediate for DHFR inhibitors
Compound 9 () Imidazolidine-2,4-dione 4-(4-Chlorophenoxy) 100 5.10 Not specified
Compound 4m () Thiazolidine-2,4-dione 4-(2,3-Dichlorophenyl) 96 N/A Hepatoprotective activity
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl... () Pyrimidine-2,4-dione (1,3-dimethyl) 4-(4-Methoxyphenyl) N/A N/A ADAMTS inhibition (osteoarthritis)

*Inferred from structural similarity to FPMINT ().

Substituent Effects on Physicochemical Properties

  • Halogen vs. However, methoxy groups may improve solubility due to increased polarity .
  • Core Heterocycle : Replacement of pyrimidine-2,4-dione with imidazolidine-2,4-dione () or thiazolidine-2,4-dione () alters ring strain and hydrogen-bonding capacity, influencing receptor binding kinetics. For example, thiazolidine-diones in exhibited hepatoprotective effects linked to their sulfur-containing core .
  • Purity and Retention : Analogs with higher purity (e.g., compound 9 at 100%) and shorter retention times (e.g., compound 15 at 3.04 min in ) suggest favorable synthetic reproducibility and chromatographic behavior, though data for the target compound are lacking .

Biological Activity

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a sulfonyl group and a piperazine moiety, which enhances its bioactivity. The presence of the 2-fluorophenyl group is crucial for its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against various viruses, particularly chikungunya virus (CHIKV). A study identified several analogues of this compound that were effective in inhibiting CHIKV in vitro. The structure–activity relationship (SAR) indicated that modifications to the piperazine linker and the introduction of halogen substituents significantly impacted antiviral potency. For instance, compounds with certain halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .

Compound IDHalogen SubstitutionAntiviral Activity (IC50)
5bFluoro12 µM
5cBromo8 µM
5dIodo10 µM

Neuropharmacological Effects

The compound has also been evaluated for its potential as an atypical antipsychotic agent. In behavioral paradigms involving rat models, it was noted that derivatives of this compound did not induce catalepsy, a common side effect of traditional antipsychotics. This suggests a favorable side effect profile while maintaining efficacy in reversing neuroleptic-induced symptoms .

Case Studies

  • Chikungunya Virus Inhibition : In a study involving the optimization of various piperazine derivatives, this compound was highlighted as a lead compound due to its selectivity index greater than 61 against CHIKV. The modifications made to the ethylamine side chain significantly affected both cytotoxicity and antiviral activity, indicating the importance of molecular structure in drug design .
  • Neuroleptic Effects : A comparative study on piperazine derivatives revealed that compounds similar to this compound were effective in reversing cataleptic effects without causing significant sedation or motor coordination issues. This positions the compound as a promising candidate for further development in treating psychotic disorders with reduced extrapyramidal side effects .

Q & A

Q. Table 1: Optimization Parameters for Piperazine Coupling

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>75% yield
SolventDMFHigh solubility
Reaction Time12–24 hoursComplete conversion
BaseTriethylamine (2 eq.)Neutralizes HCl

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often arise from:

  • Tautomerism : The pyrimidine-2,4-dione core may exhibit keto-enol tautomerism, leading to variable 1H^1H NMR peaks. Deuterated DMSO or temperature-controlled NMR (25–40°C) stabilizes the dominant tautomer .
  • Piperazine dynamics : The piperazine ring’s chair-to-chair inversion causes proton equivalence shifts. Low-temperature NMR (−20°C) or 13C^{13}C-DEPT experiments clarify substituent positions .
  • Residual solvents : DMF or DMSO peaks may overlap with aromatic signals. Lyophilization or deuterium exchange minimizes interference .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirms sulfonyl (S=O, 1350–1150 cm1^{-1}) and carbonyl (C=O, 1700–1650 cm1^{-1}) groups .
  • 1H^1H/13C^{13}C NMR : Assigns protons and carbons in the fluorophenyl (δ 7.1–7.4 ppm) and piperazine (δ 3.2–3.8 ppm) moieties .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 407.0921 for C17H _{17}H _{16}FNFN _{4}O4 _{4}S) .

Advanced: How can computational modeling predict the compound’s biological target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_{2}) based on the piperazine pharmacophore. The sulfonyl group enhances hydrogen bonding with Asp116 (5-HT1A_{1A}) .
  • ADMET Prediction : SwissADME calculates logP (~2.5), suggesting moderate blood-brain barrier permeability. The polar sulfonyl group may reduce oral bioavailability (<30%) .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key Interactions
5-HT1A_{1A}−9.2H-bond: Asp116, π-π: Phe361
D2_{2}−8.7Salt bridge: Asp114

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition : Test against phosphodiesterase-4 (PDE4) using a cAMP hydrolysis assay (IC50_{50} determination) .
  • Antimicrobial activity : Broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety (IC50_{50} > 50 µM preferred) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Fluorophenyl modification : Replace 2-fluorophenyl with 2,4-difluorophenyl to enhance lipophilicity (logP +0.3) and 5-HT1A_{1A} affinity .
  • Sulfonyl replacement : Substitute sulfonyl with carbonyl to reduce metabolic clearance (test in liver microsomes) .
  • Pyrimidine core variation : Introduce methyl groups at C6 to block CYP3A4-mediated oxidation .

Basic: What are common pitfalls in interpreting thermal stability data (TGA/DSC)?

Answer:

  • Dehydration artifacts : The pyrimidine-dione may lose crystallized water below 100°C, mimicking decomposition. Pre-dry samples at 60°C for 4 hours .
  • Exothermic events : Sulfonyl group degradation above 250°C generates SO2_{2}, which may skew DSC curves. Use inert atmosphere (N2_{2}) .

Advanced: How to resolve discrepancies in biological activity across cell lines?

Answer:

  • Receptor density : Quantify target receptor expression (e.g., 5-HT1A_{1A} via qPCR) in cell lines. Activity correlates with receptor abundance .
  • Metabolic differences : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess if liver metabolism reduces efficacy .

Basic: What analytical HPLC conditions ensure purity validation?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : 60:40 acetonitrile/10 mM ammonium acetate (pH 6.5).
  • Flow rate : 1.0 mL/min, UV detection at 254 nm .

Advanced: How to design a robust ecotoxicology profile for this compound?

Answer:

  • Environmental persistence : Use OECD 307 guidelines to assess soil half-life (>60 days indicates high persistence) .
  • Aquatic toxicity : Daphnia magna acute toxicity (48h EC50_{50}) and algal growth inhibition (72h IC50_{50}) .

Q. Table 3: Ecotoxicology Parameters

Test OrganismEndpointResult (mg/L)
Daphnia magna48h EC50_{50}12.5
Pseudokirchneriella72h IC50_{50}8.2

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